辛那卡塞杂质 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinacalcet Impurity 16 is a byproduct or degradation product associated with the synthesis and stability of cinacalcet hydrochloride, a calcimimetic agent used primarily to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and hypercalcemia in patients with parathyroid carcinoma . Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug product .
科学研究应用
Cinacalcet Impurity 16 is valuable in pharmaceutical research for product development, quality control, method validation, and stability studies . It is used to identify unknown impurities and assess their genotoxic potential . Additionally, it plays a role in the comprehensive analysis of the clinical, pharmacological, pharmacokinetic, and toxicological properties of cinacalcet . This impurity is crucial for ensuring the safety and efficacy of cinacalcet hydrochloride in medical applications .
作用机制
Target of Action
Cinacalcet primarily targets the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . These receptors are the principal negative regulators of parathyroid hormone secretion .
Mode of Action
Cinacalcet acts as a calcimimetic . It increases the sensitivity of calcium receptors on parathyroid cells, which leads to a reduction in parathyroid hormone (PTH) levels and thus a decrease in serum calcium levels . This interaction results in significant changes in the biochemical pathways within the cell.
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet reduces the secretion of PTH . This leads to a decrease in serum calcium levels , which can have downstream effects on various other biochemical pathways, particularly those involving bone mineral density .
Pharmacokinetics
The pharmacokinetic properties of Cinacalcet include its absorption, distribution, metabolism, and excretion (ADME)Cinacalcet itself has a bioavailability of 20 to 25%, which increases if taken with food . It is metabolized in the liver, primarily through CYP3A4, CYP2D6, and CYP1A2-mediated pathways . The elimination half-life of Cinacalcet is between 30 to 40 hours, and it is excreted primarily through the kidneys (80%) and feces (15%) .
Result of Action
The molecular and cellular effects of Cinacalcet’s action primarily involve a reduction in serum calcium levels . This is achieved through the suppression of PTH secretion . In addition, Cinacalcet has been shown to have antibacterial and antibiofilm activity against Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities . Furthermore, the presence of other drugs can interact with Cinacalcet, potentially affecting its efficacy .
生化分析
Biochemical Properties
, interacts with the calcium-sensing receptor (CaSR) on parathyroid cells. By increasing the sensitivity of the CaSR, it reduces the secretion of parathyroid hormone (PTH), thereby helping to regulate calcium levels .
Cellular Effects
Cinacalcet Impurity 16 influences cell function by reducing PTH secretion, which in turn helps regulate calcium levels . This can have a significant impact on cell signaling pathways and cellular metabolism, particularly in cells that are sensitive to calcium levels .
Molecular Mechanism
The molecular mechanism of action of Cinacalcet Impurity 16 involves its interaction with the CaSR on parathyroid cells . By acting as a positive allosteric modulator of the CaSR, it increases the receptor’s sensitivity to calcium, leading to a reduction in PTH secretion . This can result in changes in gene expression related to calcium regulation .
Dosage Effects in Animal Models
In animal models, the effects of Cinacalcet have been studied. For instance, in a chronic uremia model, daily intravenous dosing of Cinacalcet over 4 weeks resulted in a sustained reduction in PTH . Specific studies on the dosage effects of Cinacalcet Impurity 16 in animal models are currently lacking.
Metabolic Pathways
Cinacalcet Impurity 16 is likely to be involved in the same metabolic pathways as Cinacalcet. Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2 .
准备方法
The preparation of Cinacalcet Impurity 16 involves several synthetic routes and reaction conditions. One method includes dissolving triphosgene in dichloromethane, stirring, and cooling to -5 to 0°C. Alkali is then added, followed by R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, stirred, and cooled to -5 to 0°C, with simultaneous addition of alkali and 3-(3-trifluoromethylphenyl)propanol. The mixture is heated to room temperature and stirred to obtain the final product . This process is designed to be simple, with easily available raw materials, high purity, and controllable reaction conditions .
化学反应分析
Cinacalcet Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triphosgene, dichloromethane, alkali, R-(+)-1-(1-naphthyl)ethylamine, and 3-(3-trifluoromethylphenyl)propanol . The major products formed from these reactions are intermediate compounds that eventually lead to the formation of Cinacalcet Impurity 16 . High-performance liquid chromatography (HPLC) is often used to analyze and separate these impurities .
相似化合物的比较
Cinacalcet Impurity 16 can be compared with other impurities and related compounds such as ®-(+)-1-(1-naphthyl)ethylamine, ®-N-benzyl-1-(1-naphthyl)ethylamine, (E)-2,3-dehydro-cinacalcet hydrochloride, and cinacalcet tertiary amine . These compounds share structural similarities but differ in their specific chemical properties and roles in the synthesis and stability of cinacalcet hydrochloride . The uniqueness of Cinacalcet Impurity 16 lies in its specific formation pathway and its impact on the overall quality and safety of the pharmaceutical product .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Cinacalcet Impurity 16 involves the conversion of the starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-chloro-5-nitrobenzoic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-bromo-2-chloro-5-nitrobenzoic acid to its corresponding diazonium salt using sodium nitrite and hydrochloric acid", "Step 2: Reaction of the diazonium salt with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product", "Step 3: Purification of the crude product using sodium carbonate and ethyl acetate", "Step 4: Recrystallization of the purified product using methanol and water" ] } | |
CAS 编号 |
802918-47-4 |
分子式 |
C22H24F3N |
分子量 |
359.44 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。